Comparative Environmental Biotransformation Kinetics: Dihexylnitrosamine vs. Lower Homologs
In studies utilizing Rhodococcus jostii RHA1 expressing an inducible propane monooxygenase, the rate of microbial transformation of linear dialkylnitrosamines correlates inversely with alkyl chain length. The first-order biodegradation rates (propane-induced) decreased in the order NDMA > NDEA > NDPA, confirming that the larger, more hydrophobic Dihexylnitrosamine (C12) would be more recalcitrant to biotransformation than its smaller counterparts (NDMA: C2; NDEA: C4; NDPA: C6) [1]. This aligns with the general finding that metabolism in this system scales inversely with molecular mass [1].
| Evidence Dimension | Microbial biotransformation rate (propane-induced) |
|---|---|
| Target Compound Data | Inferred to be slower than NDPA; not directly quantified in this specific system. |
| Comparator Or Baseline | NDMA (fastest), NDEA, NDPA (slowest among those tested) |
| Quantified Difference | Removal rates for linear functional groups scaled inversely with mass. |
| Conditions | Rhodococcus jostii RHA1, propane-induced, concentrations <2000 μg/L. |
Why This Matters
This evidence establishes that Dihexylnitrosamine is not a suitable substitute for lower homologs in environmental persistence or bioremediation studies, as its extended alkyl chains confer greater recalcitrance.
- [1] Sharp JO, et al. Differential Microbial Transformation of Nitrosamines by an Inducible Propane Monooxygenase. Environ Sci Technol. 2013;47(13):7388-7395. View Source
